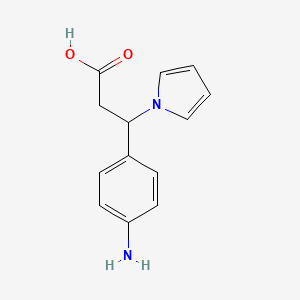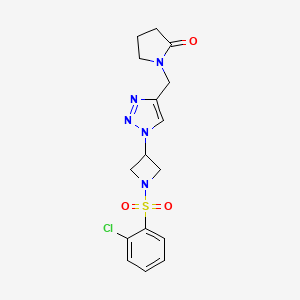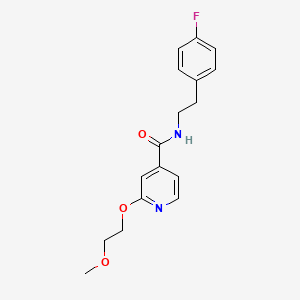![molecular formula C20H16ClN5O3 B2410136 3-(3-Chloro-4-methylphenyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one CAS No. 888426-69-5](/img/structure/B2410136.png)
3-(3-Chloro-4-methylphenyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3-Chloro-4-methylphenyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one is a useful research compound. Its molecular formula is C20H16ClN5O3 and its molecular weight is 409.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activity
Research into similar compounds has shown that triazolopyrimidine derivatives possess significant antimicrobial properties. For example, the synthesis of 3-aryl/heteroaryl-5,7-dimethyl-1,2,4-triazolopyrimidines has demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria, comparing favorably with commercial antibiotics like chloramphenicol and streptomycin (Kumar et al., 2009). This suggests that modifications of the triazolopyrimidine core, such as in the compound of interest, could lead to the development of new antibacterial agents.
Antioxidant Activity
The antioxidant properties of triazolopyrimidines have also been explored, indicating the potential for these compounds in oxidative stress-related therapies. The synthesis and evaluation of a series of triazolopyrimidines revealed their capacity for mitigating oxidative damage, further highlighting the compound's potential application in medicinal chemistry for treating diseases associated with oxidative stress (Gilava et al., 2020).
Antiasthmatic Potential
Triazolopyrimidines have been identified as potential antiasthma agents through the inhibition of mediator release in human basophil histamine release assays. This research demonstrates the ability of certain triazolopyrimidines to act as mediator release inhibitors, suggesting a new avenue for asthma treatment research (Medwid et al., 1990).
Anticancer Activity
The investigation into triazolopyrimidine derivatives has extended into anticancer research, with certain compounds exhibiting inhibitory effects on cancer cell growth. This points to the compound's potential utility in developing novel anticancer therapies (Hafez & El-Gazzar, 2009).
Antimalarial Effects
Moreover, triazolopyrimidines have demonstrated antimalarial effects, offering a promising approach to combating malaria. The synthesis of specific triazolopyrimidine derivatives has yielded compounds with activity against Plasmodium berghei in mice, suggesting the potential of these compounds in antimalarial drug development (Werbel et al., 1973).
properties
IUPAC Name |
3-(3-chloro-4-methylphenyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O3/c1-12-3-6-14(9-16(12)21)26-19-18(23-24-26)20(28)25(11-22-19)10-17(27)13-4-7-15(29-2)8-5-13/h3-9,11H,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKHOBPOHJVGGBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)C4=CC=C(C=C4)OC)N=N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

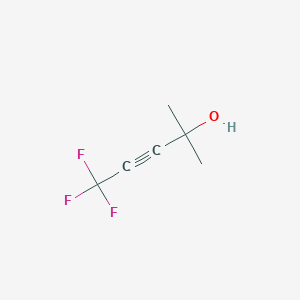

![[3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2410056.png)
![6-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-4-ethyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2410057.png)
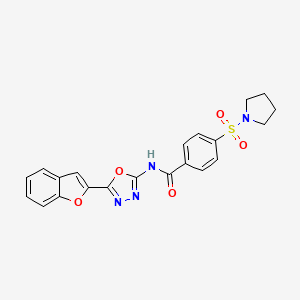
![8-(4-methoxyphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2410060.png)
![N-(4-chlorophenyl)-5-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenesulfonamide](/img/structure/B2410061.png)
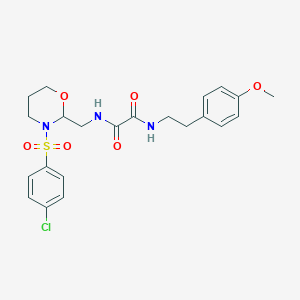
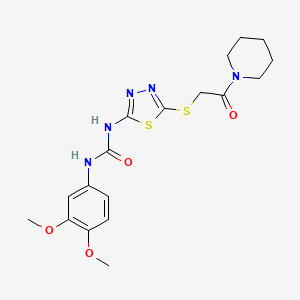
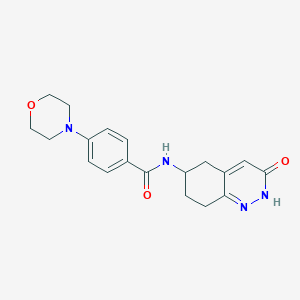
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,6-difluorobenzamide](/img/structure/B2410071.png)
